2-Chloro-5-(4-cyanobenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-cyanobenzoyl)pyridine: is an organic compound with the molecular formula C13H7ClN2O . It is a yellow solid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of a pyridine ring substituted with a chloro group and a cyanobenzoyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-cyanobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-cyanobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(4-cyanobenzoyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyanobenzoyl group can be reduced to the corresponding amine or alcohol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Reduction: Products include amines or alcohols derived from the cyanobenzoyl group.
Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-5-(4-cyanobenzoyl)pyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-cyanobenzoyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro and cyanobenzoyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Chloro-5-(4-methylbenzoyl)pyridine
- 2-Chloro-5-(4-nitrobenzoyl)pyridine
- 2-Chloro-5-(4-methoxybenzoyl)pyridine
Comparison: 2-Chloro-5-(4-cyanobenzoyl)pyridine is unique due to the presence of the cyanobenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity, binding affinity, and biological activity. The cyanobenzoyl group can enhance its potential as a lead compound in drug development and other research applications.
Properties
IUPAC Name |
4-(6-chloropyridine-3-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O/c14-12-6-5-11(8-16-12)13(17)10-3-1-9(7-15)2-4-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHERVQQOUMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249243 | |
Record name | 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-36-3 | |
Record name | 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Chloro-3-pyridinyl)carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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